

Preclinical Evidence for Fezagepras in Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in a range of preclinical studies. Developed by Prometic Life Sciences (now Liminal BioSciences), this compound emerged as a promising therapeutic candidate for various fibrotic conditions affecting organs such as the lungs, kidneys, and liver. Although its clinical development was ultimately discontinued, the preclinical data provides valuable insights into a novel anti-fibrotic pathway. This technical guide offers an in-depth summary of the preclinical evidence for **Fezagepras**, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Fezagepras exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors (GPCRs) that respond to free fatty acids: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.^{[1][2][3]} Preclinical research has elucidated a dual-action mechanism where these receptors act as "dual master switches" in the progression of fibrosis.^{[1][3]}

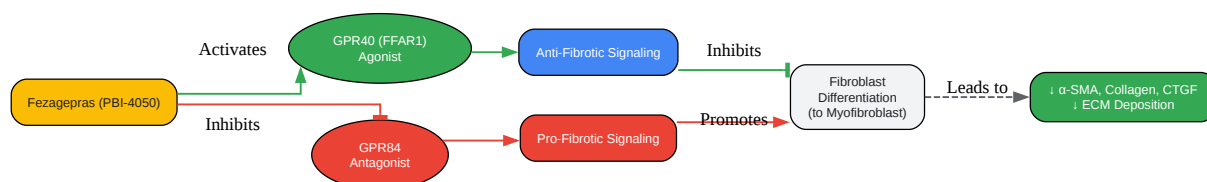
- **GPR40 Agonism:** **Fezagepras** acts as an agonist for GPR40. Studies using knockout mice have revealed that GPR40 has a protective role against the development of fibrosis. Its activation is associated with anti-fibrotic effects.

- GPR84 Antagonism: Conversely, **Fezagepras** functions as an antagonist for GPR84. This receptor is considered deleterious in fibrotic diseases, and its inhibition by **Fezagepras** contributes to the attenuation of fibrosis.

This unique dual modulation of GPR40 and GPR84 by a single agent represents a novel therapeutic strategy for targeting fibrosis. The compound has been shown to act on key cells involved in the fibrotic pathway, including macrophages, fibroblasts, and epithelial cells.

Signaling Pathway

The anti-fibrotic action of **Fezagepras** is initiated by its dual modulation of GPR40 and GPR84. As an agonist of the protective GPR40 receptor, it stimulates anti-fibrotic signaling cascades. Simultaneously, as an antagonist of the pro-fibrotic GPR84 receptor, it blocks downstream signaling that promotes fibrosis. This combined action leads to the inhibition of key pathological processes in fibrosis, including the differentiation of fibroblasts into myofibroblasts, a critical step in the excessive deposition of extracellular matrix (ECM). Consequently, there is a reduction in the expression of pro-fibrotic markers such as α -smooth muscle actin (α -SMA), collagen, and connective tissue growth factor (CTGF).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. hcplive.com [hcplive.com]
- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Evidence for Fezagepras in Fibrotic Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681739#preclinical-evidence-for-fezagepras-in-fibrotic-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com